molecular formula C15H18N2OS B2462469 ThioLox

ThioLox

Cat. No.: B2462469
M. Wt: 274.4 g/mol
InChI Key: QWWMJRJCSZMXHZ-UHFFFAOYSA-N
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Description

ThioLox is a novel thiophene-based inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1). This compound has garnered significant attention due to its dual anti-inflammatory and neuroprotective properties. This compound is particularly noted for its ability to inhibit pro-inflammatory gene expression and protect neuronal cells from oxidative stress and damage .

Chemical Reactions Analysis

Types of Reactions: ThioLox undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ThioLox has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying thiophene-based inhibitors and their interactions with enzymes.

    Biology: Investigated for its role in inhibiting pro-inflammatory gene expression and protecting neuronal cells from oxidative stress.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and neurodegenerative disorders.

    Industry: Utilized in the development of new anti-inflammatory and neuroprotective drugs

Mechanism of Action

ThioLox exerts its effects by competitively inhibiting the enzyme 15-lipoxygenase-1 (15-LOX-1). This inhibition prevents the formation of pro-inflammatory mediators and reduces oxidative stress in neuronal cells. The compound interacts non-covalently with the active site of 15-LOX-1, leading to a decrease in the enzyme’s activity .

Comparison with Similar Compounds

    Thiophene-based inhibitors: Other thiophene derivatives that inhibit 15-LOX-1.

    Non-thiophene inhibitors: Compounds like nordihydroguaiaretic acid (NDGA) and zileuton.

Uniqueness of ThioLox: this compound stands out due to its superior physicochemical properties, including higher solubility and stability compared to other 15-LOX-1 inhibitors. Additionally, this compound has demonstrated strong neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .

Properties

IUPAC Name

2-amino-N-butyl-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-3-9-17-15(18)12-10-13(19-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWMJRJCSZMXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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